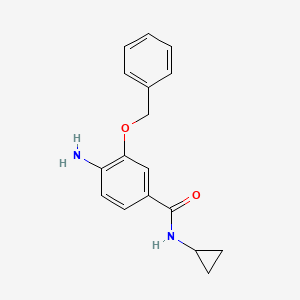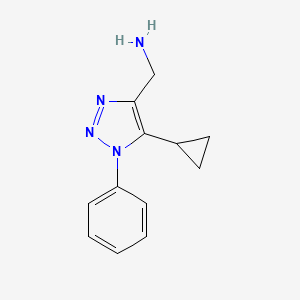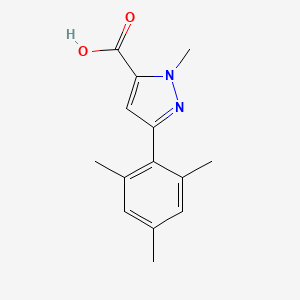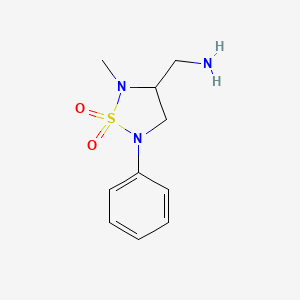![molecular formula C7H11N3S B1470267 (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 1545213-69-1](/img/structure/B1470267.png)
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Descripción general
Descripción
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine, also known as THPP, is a versatile, synthetic molecule that has been used in a variety of scientific research applications. THPP is a unique compound that is composed of a heterocyclic ring and an amine group, making it a useful reagent for a variety of reactions. THPP's versatility also makes it an ideal platform for further research and development.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects, as demonstrated in studies where compounds reduced abdominal writhing in acetic acid-induced abdominal writhing tests and licking times in response to neurogenic and inflammatory pain in formalin tests. For example, new pyrazole derivatives were synthesized and assessed for biological activities, showing analgesic and anti-inflammatory effects, as well as vasorelaxant effects, suggesting their potential for developing new therapeutic agents (Oliveira et al., 2017).
Antidiabetic Activity
Some pyrazole derivatives have shown promise as antidiabetic agents. Studies involving the synthesis and structure-activity relationship studies of certain pyrazole derivatives revealed potent antihyperglycemic agents in diabetic mouse models, highlighting the potential of pyrazole derivatives in treating hyperglycemia and associated conditions (Kees et al., 1996).
Antidepressant Effects
Pyrazoline derivatives, closely related to pyrazoles, have been evaluated for their antidepressant effects. Compounds such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showed significant reduction in immobility time in both forced swimming and tail suspension tests in mice, indicating potential antidepressant effects (Mathew et al., 2014).
Cytoprotective Effects
Certain pyrazole derivatives have demonstrated cytoprotective effects, particularly in protecting against HCI.ethanol-induced gastric lesions in rats. These findings suggest potential applications of pyrazole derivatives in developing treatments for gastric mucosal ulcers and related conditions (Ikeda et al., 1996; Ikeda et al., 1997).
Antioxidant Activity
Pyrazole derivatives have also been explored for their antioxidant properties. Novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, for example, were synthesized and evaluated as potent antioxidants and 15-Lipoxygenase inhibitors, showing efficacy in in vivo models and suggesting their potential in treating oxidative stress-related conditions (Ali et al., 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have shown antiproliferative activity against cancer cell lines .
Mode of Action
Related compounds have been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) .
Biochemical Pathways
The activation of caspase 9 suggests that it may be involved in the intrinsic pathway of apoptosis .
Result of Action
Related compounds have shown to combine antiproliferative effects with the induction of cell death .
Action Environment
It’s worth noting that the synthesis of similar compounds involved reactions in an aqueous ethanol solution under an argon atmosphere .
Propiedades
IUPAC Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQVPUCXHVXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)





![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)
